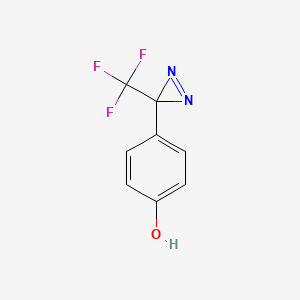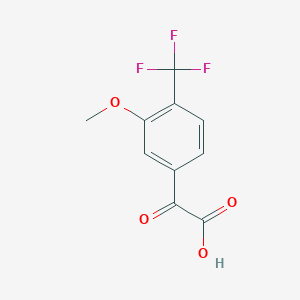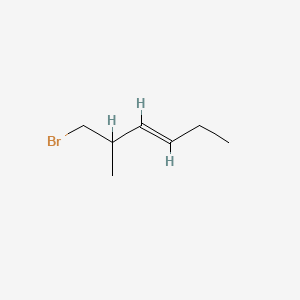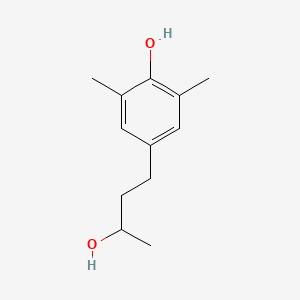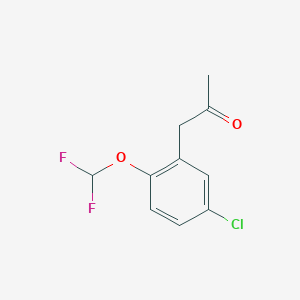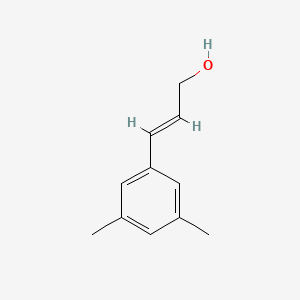
3-(3,5-Dimethylphenyl)prop-2-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-Dimethylphenyl)prop-2-en-1-ol is an organic compound with the molecular formula C11H14O and a molecular weight of 162.23 g/mol . It is characterized by the presence of a phenyl ring substituted with two methyl groups at the 3 and 5 positions, and a propen-1-ol group attached to the phenyl ring . This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethylphenyl)prop-2-en-1-ol can be achieved through several methods. One common synthetic route involves the reaction of 3,5-dimethylbenzaldehyde with propargyl alcohol in the presence of a base, such as sodium hydroxide, to form the desired product . The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the reaction .
化学反応の分析
Types of Reactions
3-(3,5-Dimethylphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Nitro, sulfonyl, and halogenated derivatives
科学的研究の応用
3-(3,5-Dimethylphenyl)prop-2-en-1-ol has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-(3,5-Dimethylphenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress . In biological systems, the compound may interact with enzymes and receptors, modulating various biochemical pathways .
類似化合物との比較
Similar Compounds
3-(4-Dimethylamino-phenyl)-prop-2-yn-1-ol: Similar structure but with a dimethylamino group instead of methyl groups.
3-(3,5-Dimethyl-phenyl)-prop-2-en-1-one: Similar structure but with a ketone group instead of an alcohol group.
Uniqueness
3-(3,5-Dimethylphenyl)prop-2-en-1-ol is unique due to its specific substitution pattern on the phenyl ring and the presence of a propen-1-ol group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications .
特性
分子式 |
C11H14O |
|---|---|
分子量 |
162.23 g/mol |
IUPAC名 |
(E)-3-(3,5-dimethylphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C11H14O/c1-9-6-10(2)8-11(7-9)4-3-5-12/h3-4,6-8,12H,5H2,1-2H3/b4-3+ |
InChIキー |
SHCSUOOHXCTUSF-ONEGZZNKSA-N |
異性体SMILES |
CC1=CC(=CC(=C1)/C=C/CO)C |
正規SMILES |
CC1=CC(=CC(=C1)C=CCO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


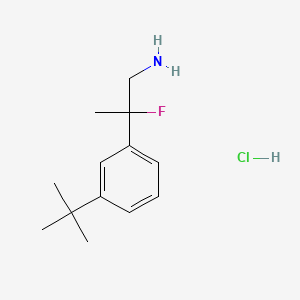


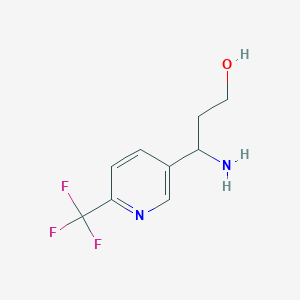
![rac-(4-chlorophenyl)[(1R,2S)-2-phenylcyclopropyl]methanamine hydrochloride, cis](/img/structure/B13584056.png)
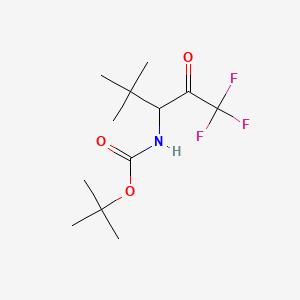
![Benzene, 1-[1-(chloromethyl)ethenyl]-4-methoxy-](/img/structure/B13584072.png)
